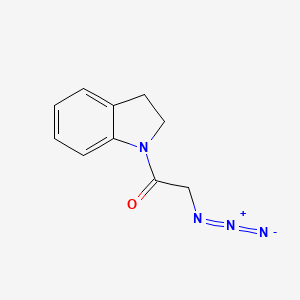

1-(Azidoacetyl)indoline

CAS No.: 1093981-71-5

Cat. No.: VC2694605

Molecular Formula: C10H10N4O

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093981-71-5 |

|---|---|

| Molecular Formula | C10H10N4O |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-azido-1-(2,3-dihydroindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 |

| Standard InChI Key | SGFNJXXGSVGOPM-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] |

| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] |

Introduction

Structural Characteristics and Properties

1-(Azidoacetyl)indoline consists of an indoline core (a benzene ring fused with a pyrrolidine ring) with an azidoacetyl group attached to the nitrogen atom. The indoline scaffold, also known as 2,3-dihydro-1H-indole or benzopyrrolidine, forms the foundation of this molecule . The addition of the azidoacetyl group at the nitrogen position creates a compound with distinctive reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 1-(Azidoacetyl)indoline are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(Azidoacetyl)indoline

Synthesis Methods

The synthesis of 1-(Azidoacetyl)indoline typically follows one of several established routes, drawing upon the broader methodologies used for indoline derivatives.

From Indoline Precursors

One common approach involves the acylation of indoline with azidoacetyl chloride or similar activated azidoacetic acid derivatives. This N-acylation reaction builds upon established protocols for creating N-substituted indolines, similar to those used for synthesizing compounds like 1-acetyl-indoline .

Alternative Synthetic Routes

The synthesis of functionalized indolines, which can serve as precursors for 1-(Azidoacetyl)indoline, may involve various catalytic methods. Palladium-catalyzed asymmetric hydrogenation of indoles represents one significant approach, providing access to various substituted indolines with high stereoselectivity . These methods could potentially be adapted for the synthesis of 1-(Azidoacetyl)indoline through appropriate functional group manipulations.

Comparison of Synthetic Methods

Table 2: Comparative Analysis of 1-(Azidoacetyl)indoline Synthesis Methods

Reactivity and Chemical Transformations

The reactivity of 1-(Azidoacetyl)indoline is dominated by the azido functional group, which undergoes several characteristic transformations that make this compound valuable in organic synthesis.

Click Chemistry Applications

The azido group in 1-(Azidoacetyl)indoline can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of click chemistry. This reaction forms 1,2,3-triazole rings with high efficiency and selectivity, making the compound valuable for creating more complex molecular structures.

Reduction of the Azido Group

The azido functionality can undergo reduction to form an amino group, providing access to 1-(aminoacetyl)indoline derivatives. This transformation opens pathways for further functionalization and derivatization of the molecule.

Structural Modifications of the Indoline Core

Based on the chemistry of related indoline compounds, the aromatic ring of 1-(Azidoacetyl)indoline can potentially undergo various substitution reactions, including nitration, halogenation, and other transformations similar to those documented for compounds like 1-acetyl-5-nitro-indoline and 1-acetyl-5-bromo-7-nitroindoline .

Applications in Chemical Research and Industry

1-(Azidoacetyl)indoline has several applications across different fields due to its unique structure and reactivity profile.

Synthetic Intermediates

The compound serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its ability to participate in click chemistry reactions makes it particularly valuable for constructing diverse molecular architectures.

Medicinal Chemistry and Drug Discovery

Indoline derivatives are known for their presence in various natural products and pharmaceutical agents, with documented bioactivities ranging from anticancer to antimicrobial properties. The indoline scaffold appears in several important bioactive compounds, with functionalized indolines like indoline-2,3-dione-3-oxime (IDOX) showing anticonvulsant properties .

The incorporation of the azido functionality in 1-(Azidoacetyl)indoline creates opportunities for:

-

Bioconjugation with biomolecules

-

Development of targeted drug delivery systems

-

Creation of molecular probes for biological research

Materials Science Applications

The compound's ability to form triazole linkages through click chemistry makes it potentially useful in materials science applications, including:

-

Polymer synthesis

-

Surface modification

-

Development of functional materials with specific properties

Comparative Analysis with Related Compounds

To better understand the significance of 1-(Azidoacetyl)indoline, it is valuable to compare it with structurally related compounds.

Table 3: Comparison of 1-(Azidoacetyl)indoline with Related Compounds

Crystal and Molecular Structure

While specific crystallographic data for 1-(Azidoacetyl)indoline is limited in the provided sources, insights can be gained from related compounds. Studies on 1-acetylindoline and its derivatives have revealed important structural features that likely apply to 1-(Azidoacetyl)indoline as well .

The indoline ring system typically adopts a nearly planar conformation, with slight deviations due to the sp³ hybridization of the C2 and C3 atoms in the pyrrolidine ring. The N-acetyl group in related compounds tends to lie approximately in the same plane as the indoline ring system, a feature that might also be observed in 1-(Azidoacetyl)indoline, though the bulkier azidoacetyl group may induce some conformational differences.

Current Research Status and Future Directions

The current research landscape surrounding 1-(Azidoacetyl)indoline reveals several promising directions for future investigation.

Development of Synthetic Methodologies

Researchers continue to explore more efficient and stereoselective methods for synthesizing functionalized indolines. The application of transition metal catalysis, as demonstrated in the asymmetric hydrogenation of indoles to produce 2,3-disubstituted indolines with high stereoselectivity , represents a promising direction for developing improved syntheses of 1-(Azidoacetyl)indoline and related compounds.

Exploration of Biological Activities

Given the documented bioactivities of various indoline derivatives, including anticonvulsant properties of compounds like indoline-2,3-dione-3-oxime , there is potential for investigating the biological effects of 1-(Azidoacetyl)indoline and its derivatives. The azido functionality offers opportunities for creating conjugates with biological molecules, potentially leading to new therapeutic agents or molecular probes.

Applications in Click Chemistry and Materials Science

The continuing expansion of click chemistry applications suggests that 1-(Azidoacetyl)indoline could find increasing utility in the development of complex molecular architectures, functional materials, and bioconjugates. The combination of the indoline scaffold with the clickable azido group creates opportunities for developing novel materials with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume